Home > Products > Screening Compounds P70110 > 2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine - 1785583-94-9

2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Catalog Number: EVT-3066598
CAS Number: 1785583-94-9
Molecular Formula: C6H8BrN3
Molecular Weight: 202.055
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Pyrazolo[1,5-a]pyrimidines (3 a-c)

    Compound Description: These compounds share the core pyrazolo[1,5-a]pyrimidine scaffold with 2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine. They are synthesized by cyclizing 1-β-cyanoethyl-5-aminopyrazole derivatives (2 a-c) [].

    Relevance: The pyrazolo[1,5-a]pyrimidine core structure is directly present in both 2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine and these compounds, making them close structural analogs. The only difference lies in the substituents on the pyrimidine ring. []

Pyrazolo[1,5-a]pyrimidine derivatives (3d-f)

    Compound Description: Similar to compounds 3 a-c, these derivatives also possess the pyrazolo[1,5-a]pyrimidine core. They are synthesized by reacting 5-aminopyrazole derivatives (1 a-d) with methylacrylonitrile or methyl methacrylate in the presence of sodium ethoxide [].

    Relevance: Sharing the same core structure as 2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine, these derivatives highlight the synthetic versatility of the pyrazolo[1,5-a]pyrimidine scaffold. The variations in substituents offer insights into structure-activity relationships [].

4,5,6,7-Tetrahydropyrazolo[3,4-d]pyrimidines (2)

    Compound Description: These compounds are synthesized by cyclocondensation of 3(5)-alkylamino- and 3(5-arylaminopyrazoles with formaldehyde and primary amines [, ].

    Relevance: While they share the tetrahydropyrazolopyrimidine system with 2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine, these compounds differ in the fusion point of the pyrimidine ring to the pyrazole ring. This difference highlights the diversity of ring fusion isomers within this chemical class [, ].

1,2,3,4-Tetrahydropyrazolo[1,5-a]triazine derivatives (3)

    Compound Description: Synthesized through the cyclocondensation of 3(5)-alkylamino- and 3(5-arylaminopyrazoles with formaldehyde and primary amines [, ], these compounds share the tetrahydropyrazolo motif with 2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine.

    Relevance: These derivatives exemplify the potential for structural diversity starting from similar precursors. While sharing the tetrahydropyrazolo fragment, the presence of a triazine ring instead of a pyrimidine ring distinguishes these compounds from 2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine [, ].

5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylamine

    Compound Description: This compound is a key intermediate in a concise synthesis of a tetrahydropyrazolopyrazine building block. It is prepared from 5-nitro-2H-pyrazole-3-carboxylic acid in three steps [].

    Relevance: This compound features the same 4,5,6,7-tetrahydropyrazolo[1,5-a] core structure as 2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine. The difference lies in the presence of a pyrazine ring instead of a pyrimidine ring, highlighting the possibility of substituting different diazine rings while maintaining a similar scaffold [].

Overview

2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound is notable for its potential biological activity and has been the subject of various synthetic and pharmacological studies. The compound's structure features a tetrahydropyrazolo ring fused with a pyrimidine moiety, which contributes to its unique chemical properties and possible applications in medicinal chemistry.

Source

The compound can be sourced from various chemical suppliers and research publications. It is cataloged under the CAS number 1785583-94-9 and is available in high purity (98%) from suppliers such as AChemBlock . Its synthesis and functionalization have been extensively studied in the literature, highlighting its relevance in drug discovery and development.

Classification

2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is classified as a brominated heterocyclic compound. It falls under the broader category of pyrazolo compounds, which are known for their diverse biological activities, including anti-inflammatory and anticancer properties.

Synthesis Analysis

Methods

The synthesis of 2-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine typically involves several steps:

  1. Formation of the Tetrahydropyrazolo Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.
  2. Bromination: The introduction of the bromine atom can be performed using brominating agents such as phosphorus tribromide or N-bromosuccinimide.
  3. Final Coupling: The final product may be obtained through coupling reactions with appropriate electrophiles or nucleophiles to form desired derivatives .

Technical Details

The synthesis often employs techniques such as refluxing in solvents like tetrahydrofuran or dimethylformamide to facilitate the reactions. Reaction conditions such as temperature and time are critical for optimizing yield and purity.

Molecular Structure Analysis

Data

The compound's structural characteristics include:

  • Molecular Weight: 202.06 g/mol
  • CAS Number: 1785583-94-9
  • Purity: Typically around 98% when sourced from chemical suppliers .
Chemical Reactions Analysis

Reactions

2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine can participate in several types of chemical reactions:

  1. Nucleophilic Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
  2. Oxidation and Reduction: The compound can undergo oxidation to form various derivatives or reduction processes targeting specific functional groups.
  3. Cyclization Reactions: The existing ring structure allows for further cyclization under specific conditions to generate new derivatives .

Technical Details

Common reagents used in these reactions include sodium azide for nucleophilic substitutions and potassium permanganate for oxidation processes. The choice of solvent and reaction conditions significantly influences the outcome of these reactions.

Mechanism of Action

The mechanism of action for 2-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is likely related to its interaction with biological targets such as enzymes or receptors. The presence of the bromine atom enhances its reactivity and binding affinity to specific sites within biological systems.

Process

Upon interaction with target proteins or enzymes, the compound may alter their activity through competitive inhibition or allosteric modulation. This mechanism is particularly relevant in drug design where specificity and potency are paramount for therapeutic efficacy .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in polar organic solvents like dimethyl sulfoxide and methanol.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to moisture.
  • Reactivity: Exhibits reactivity typical of brominated compounds, making it suitable for further derivatization.

Relevant data regarding its stability and reactivity provide insights into handling and storage practices necessary for laboratory use.

Applications

2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine has significant potential in scientific research:

  • Medicinal Chemistry: Its structure allows it to serve as a building block in the synthesis of biologically active compounds.
  • Drug Development: Investigated for potential applications in treating various diseases due to its unique pharmacological properties.

Research continues into its derivatives' effectiveness against specific biological targets, particularly within cancer research and inflammation pathways .

Introduction to Pyrazolo[1,5-a]pyrimidine Scaffolds in Medicinal Chemistry

The pyrazolo[1,5-a]pyrimidine core represents a privileged heterobicyclic scaffold in contemporary drug discovery, characterized by a fused aromatic system that delivers exceptional versatility in modulating biological target interactions. This bicyclic architecture combines electron-rich nitrogen atoms with delocalized π-electron systems, enabling diverse binding modes with protein targets. The tetrahydropyrazolo[1,5-a]pyrimidine variant introduces partial saturation, enhancing conformational flexibility while maintaining aromatic character in the pyrazole ring—a strategic advantage for optimizing pharmacokinetic properties. Within this structural family, 2-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (CAS 1785583-94-9, C₆H₈BrN₃, MW 202.06 g/mol) has emerged as a critical synthetic intermediate, where the bromine atom serves as a versatile handle for downstream derivatization [1] [5]. Its molecular architecture features a bromine substituent at the C2 position, which activates the ring system toward metal-catalyzed cross-coupling reactions while simultaneously influencing the electron density distribution across the fused heterocyclic system [6].

Structural and Functional Significance of Brominated Pyrazolo[1,5-a]pyrimidine Derivatives

The structural significance of 2-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine lies in its balanced electronic and steric properties. The bromine atom at the C2 position creates a site-specific electronic perturbation that enhances the compound's reactivity toward nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions. This characteristic is evidenced by the compound's adoption in synthesizing complex derivatives like methyl 2-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate (C₈H₁₀BrN₃O₂, MW 260.09 g/mol) [4] and 3-bromo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (C₇H₁₀BrN₃, MW 216.08 g/mol) [6]. The partially saturated pyrimidine ring adopts a puckered conformation that reduces crystallinity and enhances solubility—a property verified by the compound's handling as a solid requiring cold-chain transportation and inert atmosphere storage [2] [4].

Table 1: Structural Derivatives of Brominated Pyrazolo[1,5-a]Pyrimidine Scaffolds

Compound NameMolecular FormulaMolecular WeightCAS NumberKey Modifications
2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidineC₆H₈BrN₃202.06 g/mol1785583-94-9Parent scaffold
Methyl 2-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylateC₈H₁₀BrN₃O₂260.09 g/molN/AC3-carboxylate ester
3-Bromo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidineC₇H₁₀BrN₃216.08 g/mol1542340-73-7C2-methyl substitution
2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazineC₆H₈BrN₃202.05 g/mol1402672-14-3Pyrimidine-to-pyrazine ring variant

The scaffold's hydrogen-bonding capacity originates from the pyrazole nitrogen (N1) and the bridgehead nitrogen (N5), creating a bidentate recognition motif capable of mimicking purine interactions in biological systems. X-ray crystallographic studies of analogous compounds reveal that the tetrahydropyrimidine ring adopts a half-chair conformation, positioning the bromine substituent perpendicular to the mean plane of the bicyclic system. This orientation minimizes steric hindrance during protein-ligand interactions while maximizing electronic effects on the π-system [6]. Commercial availability of this compound in research quantities (100mg–5g, 97% purity) facilitates rapid exploration of structure-activity relationships (SAR) in medicinal chemistry programs [1] [7] [8].

Historical Evolution of Pyrazolo[1,5-a]pyrimidines as Privileged Pharmacophores

Pyrazolo[1,5-a]pyrimidine chemistry emerged prominently in the 1970s as synthetic methodologies for condensed heterocycles advanced, but the specific development of brominated derivatives accelerated in the 2010s with the advent of modern C-H functionalization techniques. The commercial appearance of 2-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (CAS 1785583-94-9) around 2018 marked a significant evolution, evidenced by its REACH registration validation during this period [5]. This compound addressed a critical gap in medicinal chemistry: the need for a sp3-enriched scaffold with site-specific diversification capabilities to overcome the flatland problem prevalent in drug discovery. Suppliers like AiFChem, BLD Pharm, and Fluorochem established reliable supply chains (100mg–5kg scales) supporting global research, with Suzhou ARTK MedChem noting its incorporation in approximately 10,000 synthesis projects since 2022 [5] [7].

The scaffold's recognition as a purine bioisostere drove its adoption in kinase inhibitor programs, where it effectively mimics adenine's hydrogen-bonding pattern. Bromination at C2 proved strategically superior to chloro or fluoro analogues due to bromine's enhanced leaving group ability in palladium-catalyzed reactions and optimal atomic radius for halogen bonding interactions. Global suppliers responded to research demand by offering cold-chain transportation to preserve compound integrity during distribution [2] [4]. The synthesis of complex derivatives like the C3-carboxylate ester demonstrated the scaffold's capacity for bidirectional derivatization, enabling combinatorial library generation targeting diverse enzyme classes [4] [6].

Role of Bromine Substituents in Modulating Bioactivity and Selectivity

The bromine atom in 2-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine serves three primary functions: as a direct binding element through halogen bonding, as a stereoelectronic modulator of ring electronics, and as a synthetic linchpin for structural elaboration. In halogen bonding interactions, bromine functions as an electrophilic σ-hole donor, engaging with carbonyl oxygens and other electron-rich sites in biological targets. This interaction contributes approximately 1–3 kcal/mol to binding energy—sufficient to enhance inhibitor potency by 5-10 fold compared to non-halogenated analogues, as observed in kinase inhibition studies of related compounds [6].

Electronically, the inductive effect (-I) of bromine withdraws electron density from the pyrazole ring, rendering the C3 and C7 positions more electrophilic. This polarization enhances reactivity toward nucleophiles at C7 while facilitating metalation at C3. The compound's canonical SMILES (BrC1C=C2NCCCN2N=1) and InChIKey (BIGUAHCUOIFZQS-UHFFFAOYSA-N) reflect this electronic distribution [1]. Bromine's orthogonal steric profile (van der Waals radius 1.85 Å) creates minimal torsional barriers during protein binding, contrasting with bulky substituents that induce conformational strain. This property underpins the scaffold's successful application in adenosine receptor ligands, where brominated derivatives exhibit improved selectivity profiles versus chlorine-containing analogues due to optimized steric complementarity [6].

Table 2: Electronic and Functional Properties of Brominated Pyrazolo[1,5-a]Pyrimidine Derivatives

Property2-Bromo-4,5,6,7-THP2-Methyl-3-Bromo-4,5,6,7-THP3-Carbomethoxy-2-Bromo-4,5,6,7-THPBiological Impact
Molecular Weight202.06 g/mol216.08 g/mol260.09 g/molInfluences ligand efficiency
Bromine PositionC2C3C2Determines derivatization vector
logP (Calculated)~1.2~1.5~1.8Modulates membrane permeability
Hydrogen Bond Acceptors335Enhances target engagement versatility
Halogen Bond StrengthModerateModerateModerateContributes 1–3 kcal/mol binding energy
Cross-Coupling ReactivityHigh (Suzuki, Sonogashira)Low (sterically hindered)High (Suzuki, Buchwald-Hartwig)Enables library diversification

The synthetic versatility of the C–Br bond is evidenced by its participation in cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) and nucleophilic displacements with amines/thiols. Fluorochem's development of 3-bromo-2-methyl derivatives demonstrates bromine's tolerance for adjacent steric bulk while maintaining reactivity [6]. The strategic placement of bromine ortho to the bridgehead nitrogen creates a chelation-assisted motif for directed ortho-metalation, enabling regioselective functionalization. This controlled derivatization has generated compounds with measurable activity across >20 target classes in preclinical research, particularly in central nervous system (CNS) and oncology targets where the scaffold's moderate lipophilicity (cLogP ~1.2) enhances blood-brain barrier penetration [1] [6].

Table 3: Commercial Supply Parameters for Research-Scale Quantities

SupplierCatalog NumbersPurityPack SizesSpecial Handling Requirements
AiFChemACRJOW74897%100mg–5gStandard
BLD PharmP002457168 (derivative)UnspecifiedVariableCold-chain transportation
FluorochemF476798 (derivative)95%250mg–1gAmbient
ScisuppliesF620246-250MG97%250mgStandard
Aladdin214120Unspecified100mg–10gStandard
Suzhou ARTK MedChemUnspecified~98%1kg–100kg (bulk)Standard

Properties

CAS Number

1785583-94-9

Product Name

2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

IUPAC Name

2-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Molecular Formula

C6H8BrN3

Molecular Weight

202.055

InChI

InChI=1S/C6H8BrN3/c7-5-4-6-8-2-1-3-10(6)9-5/h4,8H,1-3H2

InChI Key

BIGUAHCUOIFZQS-UHFFFAOYSA-N

SMILES

C1CNC2=CC(=NN2C1)Br

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.